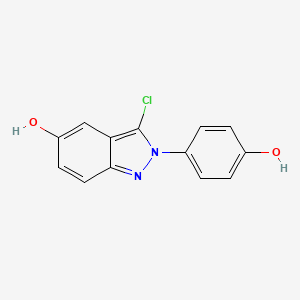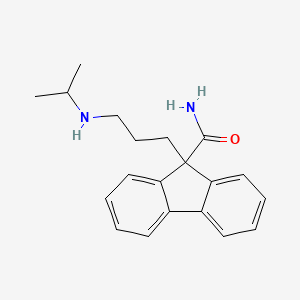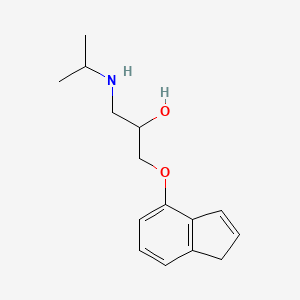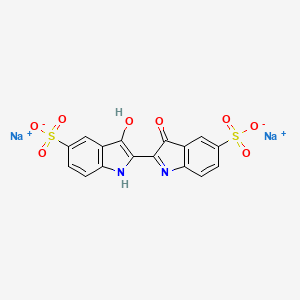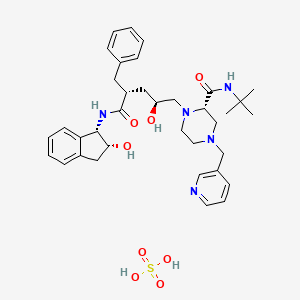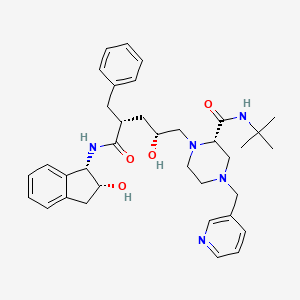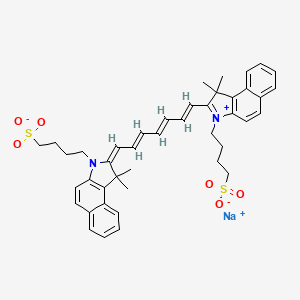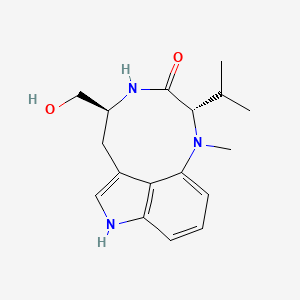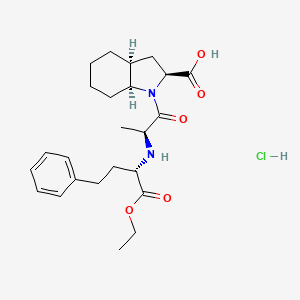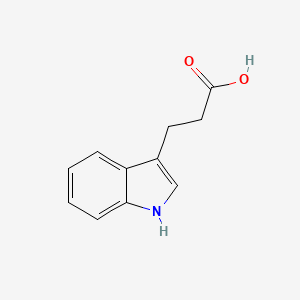
1-(4-Ethylphenyl)-3-phenylurea
概要
説明
科学的研究の応用
INH14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
INH14 exerts its effects by inhibiting the activity of IKKα and IKKβ, which are key kinases involved in the toll-like receptor and nuclear factor-kappa B signaling pathways. By inhibiting these kinases, INH14 reduces the production of pro-inflammatory cytokines and other inflammatory mediators. This inhibition occurs downstream of the TAK1/TAB1 complex, preventing the degradation of IκBα and subsequent activation of nuclear factor-kappa B .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that the compound can undergo various reactions, including N-dealkylation and hydroxylation, primarily catalyzed by enzymes such as CYP1A2 and CYP3A4 . These interactions could potentially influence the function of these enzymes and alter biochemical pathways within the cell .
Cellular Effects
1-(4-Ethylphenyl)-3-phenylurea may have significant effects on cellular processes. For instance, it has been suggested that the compound can modulate neurological health and function . It has been associated with altered brain activity and increased anxiety in mice, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage . Detailed studies investigating threshold effects, as well as toxic or adverse effects at high doses, are currently lacking.
Metabolic Pathways
This compound may be involved in several metabolic pathways. It is known to be a product of microbial transformation of dietary components, particularly tyrosine . The compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Based on its structure and properties, it is expected to be absorbed into the bloodstream and circulate throughout the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of INH14 involves the reaction of 4-ethylphenyl isocyanate with aniline under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for INH14 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production .
化学反応の分析
Types of Reactions
INH14 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Common Reagents and Conditions
Reagents: Aniline, 4-ethylphenyl isocyanate, organic solvents (e.g., dichloromethane, tetrahydrofuran)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent unwanted side reactions.
Major Products
The primary product of the synthesis is INH14 itself. In some cases, side products may include unreacted starting materials or by-products from incomplete reactions, which are typically removed during the purification process .
類似化合物との比較
Similar Compounds
N-(4-Methylphenyl)-N’-phenylurea: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Chlorophenyl)-N’-phenylurea: Contains a chlorine atom instead of an ethyl group.
N-(4-Methoxyphenyl)-N’-phenylurea: Features a methoxy group in place of the ethyl group.
Uniqueness of INH14
INH14 is unique due to its specific inhibition of IKKα and IKKβ with relatively low IC50 values (8.97 μM for IKKα and 3.59 μM for IKKβ). This specificity and potency make it a valuable tool for studying the IKK-dependent inflammatory response and exploring potential therapeutic applications .
特性
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



